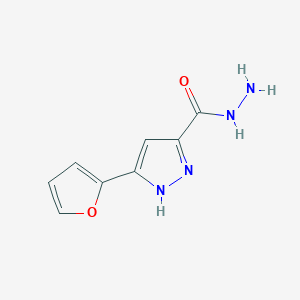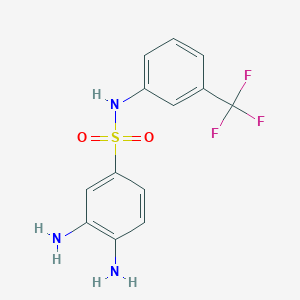
1-(クロロメチル)オクタヒドロ-2H-キノリジン
概要
説明
1-(chloromethyl)octahydro-2H-quinolizine is a quinolizidine alkaloid derived from lupinine, a naturally occurring compound found in various species of the Lupinus genus
科学的研究の応用
Chemistry: Used as a synthon for the synthesis of more complex molecules, including biologically active compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
1-(chloromethyl)octahydro-2H-quinolizine can be synthesized through the interaction of lupinine with chlorinating agents. One common method involves the reaction of lupinine with thionyl chloride or phosphorus pentachloride, resulting in the formation of chlorolupinine. The reaction typically occurs under reflux conditions in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of chlorolupinine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include the chlorination of lupinine in the presence of a suitable catalyst and solvent, followed by purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
1-(chloromethyl)octahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: 1-(chloromethyl)octahydro-2H-quinolizine can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of chlorolupinine can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dechlorinated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often occur in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: N-oxides of chlorolupinine.
Reduction: Dechlorinated lupinine derivatives.
Substitution: Various substituted lupinine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of chlorolupinine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, chlorolupinine may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
類似化合物との比較
1-(chloromethyl)octahydro-2H-quinolizine can be compared with other quinolizidine alkaloids such as:
Lupinine: The parent compound from which chlorolupinine is derived. Lupinine itself has various biological activities but lacks the chlorine atom that imparts unique reactivity to chlorolupinine.
Sparteine: Another quinolizidine alkaloid with similar structural features but different biological activities.
Cytisine: A quinolizidine alkaloid with notable pharmacological properties, including use as a smoking cessation aid.
1-(chloromethyl)octahydro-2H-quinolizine’s uniqueness lies in its chlorinated structure, which allows for specific chemical modifications and interactions that are not possible with non-chlorinated analogs.
特性
IUPAC Name |
1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXKSXHUBMYDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395667 | |
| Record name | 1-(chloromethyl)octahydro-2H-quinolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91049-90-0 | |
| Record name | 1-(chloromethyl)octahydro-2H-quinolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying N-Lupinylphthalimide conformers?
A1: Understanding the preferred conformations of N-Lupinylphthalimide, as explored in this study [], can provide insights into its potential biological activity. The spatial arrangement of atoms within a molecule significantly influences how it interacts with biological targets. By determining the most stable conformations, researchers can better predict how N-Lupinylphthalimide might bind to enzymes or receptors. This information can be valuable in drug design and development, potentially leading to more effective pharmaceuticals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1307963.png)

![2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B1307977.png)



![4-{[(E)-2-furylmethylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1307995.png)


![(E)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308005.png)
![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)


